molecular formula C15H18N2O3 B1465267 叔丁基 9-氰基-2,3-二氢苯并[F][1,4]噁杂卓-4(5H)-羧酸酯 CAS No. 1167416-50-3

叔丁基 9-氰基-2,3-二氢苯并[F][1,4]噁杂卓-4(5H)-羧酸酯

货号 B1465267
CAS 编号: 1167416-50-3
分子量: 274.31 g/mol
InChI 键: VRZVHAYYPYJLAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate (TBCD) is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a variety of properties that make it suitable for a variety of different types of experiments. TBCD is a highly stable compound with a low melting point and a low vapor pressure, making it a good choice for laboratory experiments. Additionally, its low toxicity and low volatility make it a safe and reliable compound for use in a variety of settings.

科学研究应用

工艺开发和放大

研究强调了苯并噁杂卓核心在多种激酶抑制剂(包括 mTOR 抑制剂)中的重要性。相关化合物的可扩展合成涉及不同片段的制备,包括苯并噁杂卓核心,展示了该化学物质在药物化学工艺开发和放大中的效用。这项工作概述了与“叔丁基 9-氰基-2,3-二氢苯并[F][1,4]噁杂卓-4(5H)-羧酸酯”相关的化合物的合成步骤和优化工艺,表明其在合成复杂的激酶抑制剂中的重要性 (S. Naganathan 等人,2015)

细胞毒活性

另一项研究重点是合成以前未知的卤代苯并噁杂卓衍生物及其抗癌活性。这项研究通过评估它们对各种癌细胞系的细胞毒活性,证明了该化合物在开发新的癌症疗法中的相关性,展示了其在药物化学中的潜力 (D. N. Bang 等人,2015)

抗癌药物的中间体

“叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯”被强调为小分子抗癌药物的重要中间体。一项研究详细介绍了该化合物的合成方法,强调了其在开发 PI3K/AKT/mTOR 通路抑制剂中的作用。这项研究强调了该化合物在克服癌症治疗耐药性中的效用,说明了其在药物发现中的重要性 (Binliang Zhang 等人,2018)

催化和有机合成

对 4-取代 2-碘苯胺衍生物的钯催化羰基化研究展示了相关化合物在有机合成中的多功能性。这项研究提出了通过羰基化合成各种化合物的多种方法,证明了苯并噁杂卓衍生物在催化和合成中的更广泛适用性 (P. Ács 等人,2006)

合成和光谱研究

对苯并咪唑系连噁杂卓杂环杂化物的合成研究进一步揭示了该化合物在制造具有潜在非线性光学 (NLO) 特性的材料中的用途。这项工作不仅突出了合成途径,还通过光谱和计算研究探索了电子结构,表明其在材料科学中的应用 (A. Almansour 等人,2016)

属性

IUPAC Name

tert-butyl 9-cyano-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-7-8-19-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVHAYYPYJLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716475
Record name tert-Butyl 9-cyano-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

CAS RN

1167416-50-3
Record name tert-Butyl 9-cyano-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,1-dimethylethyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (Preparation 101) (1.34 g, 4.08 mmol) in N,N-dimethylformamide (11 ml) was degassed under vacuum (3 mm Hg) for 15 min then stirred under nitrogen. Zinc cyanide (575 mg, 4.90 mmol) then tetrakis(triphenylphosphine) palladium(0) (472 mg, 0.41 mmol) were added and the resulting mixture was stirred at 100° C. under nitrogen overnight then diluted with ethyl acetate. The insoluble residues were filtered off and washed with ethyl acetate, bleached for two days washed twice with brine, dried over magnesium sulphate and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel, eluting with 15-45% ethyl acetate in cyclohexane gave the title compound as a colourless solid (980 mg). MS (ES) C15H18N2O3 requires 274 found 275 [M+H]+.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
575 mg
Type
catalyst
Reaction Step Three
Quantity
472 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 9-{[(trifluoromethyl)sulfonyl]oxy}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (Preparation 63) (9 g, 22.65 mmol), zinc cyanide (3.99 g, 34.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.62 g, 2.265 mmol) in DMF (90 ml) was heated at 80° C. for 24 hrs. The reaction was cooled, diluted with EtOAc (400 ml) and water (400 ml) and filtered to remove insoluble material. The filtrate was separated and the organic layer washed with water, dried over magnesium sulphate and evaporated. Purified by flash chromatography eluting with EtOAc/iso-hexane 1:9 then 1:3 to give the title compound (5.1 g) as a colourless oil. MS (ES): C15H18N2O3 requires 274; found 174 [M+H−100]+.
Name
1,1-dimethylethyl 9-{[(trifluoromethyl)sulfonyl]oxy}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
catalyst
Reaction Step One
Quantity
2.62 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 3
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 4
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 5
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 6
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。